

Application Notes and Protocols for Kif18A-IN-4 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Kif18A-IN-4**, a potent and selective inhibitor of the mitotic kinesin Kif18A, in in vitro cancer research. Kif18A is a promising therapeutic target in chromosomally unstable (CIN) tumors, and **Kif18A-IN-4** serves as a valuable tool for investigating its role in cell cycle progression and for preclinical drug development.

Introduction to Kif18A and Kif18A-IN-4

Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating the dynamics of kinetochore microtubules during mitosis. It is essential for the proper alignment of chromosomes at the metaphase plate. In normal, healthy cells, Kif18A is not essential for viability. However, many cancer cells, particularly those with high levels of chromosomal instability (CIN) and mutations in genes like TP53, exhibit a strong dependency on Kif18A for their proliferation and survival. Inhibition of Kif18A in these cancer cells leads to mitotic arrest, the formation of multipolar spindles, and ultimately, cell death, making it an attractive target for cancer therapy.

Kif18A-IN-4 is a small molecule inhibitor of Kif18A. It functions as an ATP and microtubule noncompetitive inhibitor, effectively halting the motor activity of the Kif18A protein.[1] This compound and others targeting Kif18A have shown significant anti-tumor activity in preclinical models of various cancers, including ovarian and triple-negative breast cancer.



Quantitative Data Summary

The following tables summarize the in vitro potency of **Kif18A-IN-4** and other relevant Kif18A inhibitors across various cell lines and assays.

Table 1: In Vitro Potency of Kif18A-IN-4

Parameter	Value	Cell Line	Assay
IC50	6.16 μΜ	-	Enzymatic Assay
EC50	6.35 μΜ	OVCAR-3	Mitotic Index Assay

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: In Vitro Activity of Other KIF18A Inhibitors

Compound	Concentration	Cell Line(s)	Observed Effect
AM-0277	0.5 μΜ	OVCAR-3, BT-549	Inhibition of cell growth, mitotic arrest
AM-1882	0.1 - 0.2 μΜ	BT-549	Inhibition of cell growth
Sovilnesib	-	-	Potent inhibitor of KIF18A's microtubule-stimulated ATPase activity[2]
Compound 3	250 nM	MDA-MB-231	Increased spindle length, defects in chromosome alignment[3]
ATX-295	IC50: 18 nM	-	Inhibition of KIF18A ATPase activity
ISM9682A	single-digit nM IC50	HGSOC and TNBC cell lines	Anti-proliferative activity

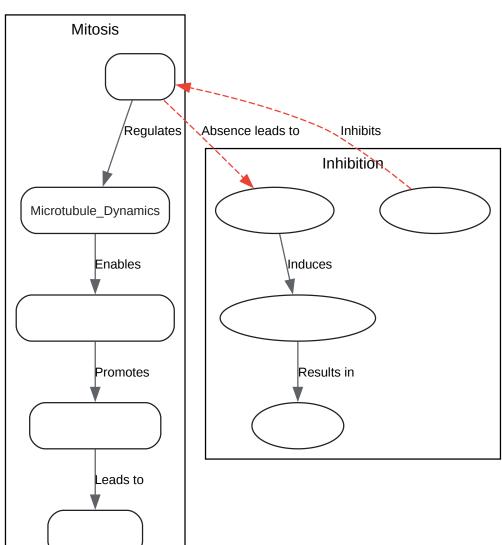




HGSOC: High-Grade Serous Ovarian Carcinoma; TNBC: Triple-Negative Breast Cancer.

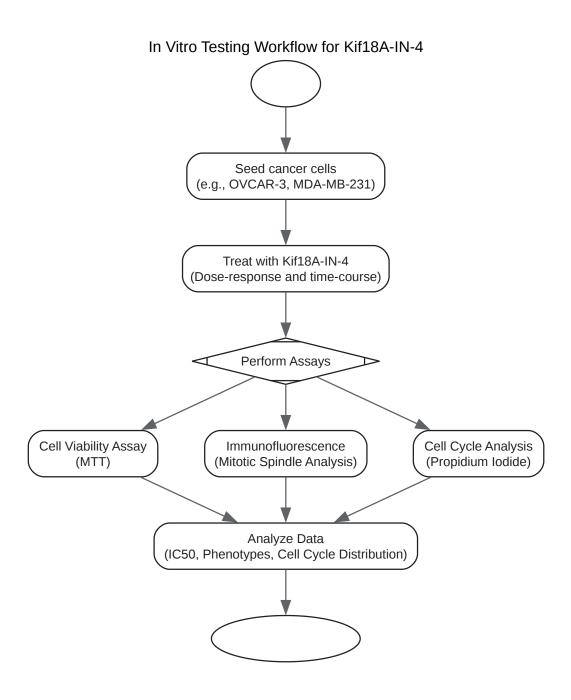
Signaling Pathway and Experimental Workflow Kif18A Signaling Pathway in Mitosis





Kif18A Signaling Pathway in Mitosis





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